molecular formula C10H24O4Si B14470337 Di-tert-butyl[bis(methylperoxy)]silane CAS No. 66320-22-7

Di-tert-butyl[bis(methylperoxy)]silane

Cat. No.: B14470337
CAS No.: 66320-22-7
M. Wt: 236.38 g/mol
InChI Key: XWZCDDRTLYQVNG-UHFFFAOYSA-N
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Description

Di-tert-butyl[bis(methylperoxy)]silane is an organosilicon compound characterized by the presence of two tert-butyl groups and two methylperoxy groups attached to a silicon atom. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl[bis(methylperoxy)]silane can be synthesized through the reaction of di-tert-butylsilane with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the methylperoxy groups.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous flow of reactants through a reactor, ensuring efficient mixing and reaction. The process is optimized to maximize yield and minimize by-products, often employing advanced catalytic systems and reaction monitoring techniques.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl[bis(methylperoxy)]silane undergoes various types of chemical reactions, including:

    Oxidation: The compound can act as an oxidizing agent, transferring oxygen atoms to other substrates.

    Reduction: Under specific conditions, it can be reduced to form simpler silane derivatives.

    Substitution: The methylperoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include organic substrates and catalysts such as transition metal complexes.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or alcohols can facilitate substitution reactions.

Major Products

    Oxidation: Products include oxidized organic compounds and silanol derivatives.

    Reduction: Reduced silane compounds are formed.

    Substitution: Substituted organosilicon compounds with various functional groups.

Scientific Research Applications

Di-tert-butyl[bis(methylperoxy)]silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in oxidation reactions and radical initiations.

    Biology: Employed in the study of oxidative stress and its effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of di-tert-butyl[bis(methylperoxy)]silane involves the homolytic cleavage of the peroxide bond, generating reactive oxygen species (ROS) such as methyl radicals. These ROS can initiate various chemical reactions, including oxidation and polymerization. The molecular targets and pathways involved depend on the specific reaction conditions and substrates used.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl peroxide: A similar compound with two tert-butyl groups and a peroxide bond, known for its stability and use as a radical initiator.

    tert-Butyl hydroperoxide: Contains a tert-butyl group and a hydroperoxy group, commonly used as an oxidizing agent.

Uniqueness

Di-tert-butyl[bis(methylperoxy)]silane is unique due to the presence of both tert-butyl and methylperoxy groups attached to a silicon atom. This combination imparts distinct reactivity and stability, making it a versatile reagent in various chemical processes.

Properties

CAS No.

66320-22-7

Molecular Formula

C10H24O4Si

Molecular Weight

236.38 g/mol

IUPAC Name

ditert-butyl-bis(methylperoxy)silane

InChI

InChI=1S/C10H24O4Si/c1-9(2,3)15(13-11-7,14-12-8)10(4,5)6/h1-8H3

InChI Key

XWZCDDRTLYQVNG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C(C)(C)C)(OOC)OOC

Origin of Product

United States

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